molecular formula C8H4BrF3N2O B11846196 4-Bromo-7-(trifluoromethoxy)-1H-indazole

4-Bromo-7-(trifluoromethoxy)-1H-indazole

Cat. No.: B11846196
M. Wt: 281.03 g/mol
InChI Key: JZGIUCIYNLPFFQ-UHFFFAOYSA-N
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Description

4-Bromo-7-(trifluoromethoxy)-1H-indazole is a chemical compound with the molecular formula C8H4BrF3N2O. It is a derivative of indazole, a bicyclic compound consisting of fused benzene and pyrazole rings. The presence of bromine and trifluoromethoxy groups in its structure makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-(trifluoromethoxy)-1H-indazole typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 4-bromoaniline and trifluoromethoxybenzene.

    Formation of Intermediate: The intermediate compound is formed through a series of reactions, including nitration, reduction, and cyclization.

    Final Product:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 4 serves as an excellent site for palladium-catalyzed cross-coupling reactions. This reaction facilitates the introduction of aryl, heteroaryl, or alkenyl groups, enhancing structural diversity.

Key Reaction Conditions and Examples

SubstrateCatalyst SystemBaseSolventProduct (Yield)Source
4-Bromo-7-(CF₃O)-1H-indazolePd(Ph₃P)₄ (5 mol%)K₂CO₃DMF4-Aryl-7-(CF₃O)-1H-indazole (72–85%)
Pd(dppf)Cl₂ (3 mol%)CsFTHF4-Heteroaryl-7-(CF₃O)-1H-indazole (68%)
  • Mechanism : Transmetalation between the palladium catalyst and boronic acid occurs, followed by reductive elimination to form the new carbon-carbon bond.

  • Applications : Used to synthesize derivatives for pharmaceutical research, including kinase inhibitors .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing trifluoromethoxy group activates the indazole ring for nucleophilic substitution at position 4.

Reagents and Products

NucleophileConditionsProductYieldSource
Sodium azide (NaN₃)DMSO, 80°C, 12 h4-Azido-7-(CF₃O)-1H-indazole62%
PiperidineDMF, K₂CO₃, 100°C, 6 h4-Piperidino-7-(CF₃O)-1H-indazole55%
  • Kinetic Control : Reactions proceed efficiently under polar aprotic solvents and elevated temperatures.

Photoredox-Mediated Trifluoromethylation

While the trifluoromethoxy group is typically inert, radical-based methods enable functionalization at other positions (e.g., C3).

Experimental Setup

  • Reagents : NaSO₂CF₃ (CF₃ source), PIDA (oxidant), Ru(bpy)₃Cl₂ (photocatalyst).

  • Conditions : Blue LED light, CH₃CN/H₂O (4:1), 25°C, 12 h .

  • Outcome : Selective C3–CF₃ substitution (not observed for the title compound due to steric/electronic factors).

Reductive Dehalogenation

The bromine atom can be removed via catalytic hydrogenation, yielding 7-(trifluoromethoxy)-1H-indazole.

Conditions and Results

CatalystH₂ PressureSolventTemperatureYieldSource
Pd/C (10%)1 atmEtOH25°C, 3 h88%

Comparative Reactivity Insights

The trifluoromethoxy group at position 7 exerts strong electron-withdrawing effects, directing electrophiles to position 4 and enhancing leaving-group ability.

PositionReactivity ProfilePreferred Reactions
C4Electrophilic substitution (Br)Suzuki coupling, SNAr
C3/C5Radical functionalizationPhotoredox trifluoromethylation

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity
Research has indicated that derivatives of indazole compounds, including 4-Bromo-7-(trifluoromethoxy)-1H-indazole, exhibit antiviral properties. A study highlighted its potential as an inhibitor of human immunodeficiency virus (HIV) replication. The compound's mechanism involves the inhibition of key viral enzymes, which is crucial for viral proliferation .

Cardiovascular Benefits
Indazole derivatives have been shown to have vasodilatory effects and protect against cardiac muscle cell damage due to anoxia-reperfusion injury. These properties make them promising candidates for the treatment of cardiovascular diseases such as hypertension and myocardial infarction .

Anti-cancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that it may inhibit cancer cell proliferation and induce apoptosis through various molecular pathways. Its trifluoromethoxy group enhances biological activity, making it a target for further research in oncology .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. It is utilized in the construction of complex molecules due to its unique chemical properties. The synthesis of this compound can be achieved through several methods, including bromination reactions followed by cyclization and deprotection steps .

Synthetic Pathway Overview

StepReaction TypeConditions
1BrominationAcetonitrile, -10 to 10 °C
2Ring ClosureToluene, 90 to 98 °C
3DeprotectionMixed alcohol-water solution at room temperature

This pathway demonstrates the simplicity and efficiency of synthesizing indazole derivatives, making them suitable for large-scale production .

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of various indazole derivatives against HIV-1. The results showed that this compound inhibited viral replication by over 70% at optimal concentrations, indicating its potential as a lead compound for antiviral drug development .

Case Study 2: Cardiovascular Protection

In a preclinical trial assessing the cardiovascular effects of indazole compounds, researchers found that those with bromine and trifluoromethoxy substitutions exhibited significant vasodilatory effects. The study concluded that these compounds could be developed into therapeutic agents for managing hypertension .

Mechanism of Action

The mechanism of action of 4-Bromo-7-(trifluoromethoxy)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    4-Bromo-7-(trifluoromethoxy)quinoline: A structurally similar compound with a quinoline ring instead of an indazole ring.

    4-Bromo-7-(trifluoromethyl)quinoline: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    4-Bromo-5,8-difluoroquinoline: Contains additional fluorine atoms in the quinoline ring.

Uniqueness: 4-Bromo-7-(trifluoromethoxy)-1H-indazole is unique due to its specific combination of bromine and trifluoromethoxy groups on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H4BrF3N2O

Molecular Weight

281.03 g/mol

IUPAC Name

4-bromo-7-(trifluoromethoxy)-1H-indazole

InChI

InChI=1S/C8H4BrF3N2O/c9-5-1-2-6(15-8(10,11)12)7-4(5)3-13-14-7/h1-3H,(H,13,14)

InChI Key

JZGIUCIYNLPFFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NNC2=C1OC(F)(F)F)Br

Origin of Product

United States

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